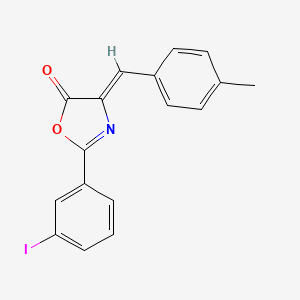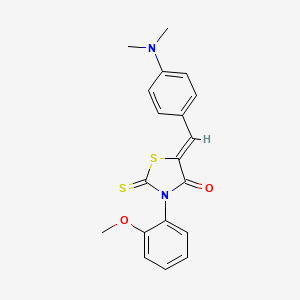![molecular formula C16H10Cl2O4 B11697837 (E)-2,4-dichlorophenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11697837.png)
(E)-2,4-dichlorophenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-DICHLOROPHENYL (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic materials and are known for their pleasant fragrances. This compound features a dichlorophenyl group and a benzodioxolyl group connected by a propenoate linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLOROPHENYL (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE typically involves the esterification of 2,4-dichlorophenol with (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxolyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the propenoate linkage, converting it to a saturated ester.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2,4-DICHLOROPHENYL (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenyl acetate: Similar ester structure but lacks the benzodioxolyl group.
(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoic acid: Similar structure but lacks the ester linkage.
2,4-Dichlorophenyl benzoate: Similar ester structure with a different aromatic group.
Uniqueness
2,4-DICHLOROPHENYL (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is unique due to the combination of the dichlorophenyl and benzodioxolyl groups, which may impart distinct chemical and biological properties.
特性
分子式 |
C16H10Cl2O4 |
|---|---|
分子量 |
337.1 g/mol |
IUPAC名 |
(2,4-dichlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C16H10Cl2O4/c17-11-3-5-13(12(18)8-11)22-16(19)6-2-10-1-4-14-15(7-10)21-9-20-14/h1-8H,9H2/b6-2+ |
InChIキー |
GRLISAVODBWCNQ-QHHAFSJGSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)OC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697756.png)
![2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697763.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697770.png)
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B11697779.png)

![5,7-dimethyl-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11697790.png)
![(2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11697792.png)
![3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11697798.png)



![(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697815.png)
![5,6-dichloro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11697820.png)
![2-(1,3-dioxobenzo[c]azolin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11697828.png)
